molecular formula C18H17ClN4O B2451184 N-(4-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 478046-85-4

N-(4-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No.: B2451184
CAS No.: 478046-85-4
M. Wt: 340.81
InChI Key: BNNQPGVIFLWJOM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. While its exact profile is under investigation, its core structure, featuring a tetrahydro-pyrazinecarboxamide scaffold, is commonly explored for its potential to interact with various biological targets. Similar compounds with the pyrazinecarboxamide group have been investigated as selective enzyme inhibitors, such as HPK1 inhibitors for immunooncology research , while others with chlorophenyl and carboxamide motifs have been studied as antagonists for receptors like the vanilloid receptor (VR1) for pain research and vascular endothelial growth factor receptors (VEGFR) in angiogenesis studies . This compound serves as a valuable tool for researchers developing novel therapeutic agents, probing signal transduction pathways, and studying disease mechanisms in preclinical models. It is intended for use by qualified scientific personnel in a laboratory setting.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(4-cyanophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c19-15-3-5-16(6-4-15)21-18(24)23-11-9-22(10-12-23)17-7-1-14(13-20)2-8-17/h1-8H,9-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNQPGVIFLWJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Tetrahydro-Pyrazine Formation

The tetrahydro-pyrazine core is typically constructed via cyclization reactions. A common approach involves reacting 1,2-diamines with diketones or keto-esters under acidic or basic conditions. For example, cyclocondensation of 1,2-diaminoethane derivatives with α-keto esters generates the tetrahydro-pyrazine skeleton. In the case of N-(4-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide, the 4-cyanophenyl substituent may be introduced during cyclization by employing a pre-functionalized diketone or diamine precursor.

Source demonstrates a related cyclization method for 4-oxotetrahydropyrimidines using paraformaldehyde and NaOH, which could be adapted for pyrazine systems. By substituting paraformaldehyde with a cyanophenyl-containing carbonyl compound, the tetrahydro-pyrazine ring bearing the 4-cyanophenyl group may be synthesized.

Carboxamide Bond Formation

Acyl Chloride-Mediated Amidation

The carboxamide bond is formed by reacting a tetrahydro-pyrazinecarboxylic acid derivative with 4-chloroaniline. The carboxylic acid is first activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent treatment with 4-chloroaniline in the presence of a base like triethylamine yields the target carboxamide.

Source corroborates this method, detailing the conversion of pyrazole-3-carboxylic acids to acyl chlorides, followed by reaction with aminocyclohexanecarbonitrile to form carboxamides.

Silazane-Based Activation

Alternative activation methods involve hexamethyldisilazane (HMDS), which converts carboxylic acids into trimethylsilyl esters. These intermediates react efficiently with amines to form amides without racemization. Source employed HMDS for synthesizing 3-hydroxy-2-pyrazinecarboxamide, achieving high yields under mild conditions. Applying this to tetrahydro-pyrazinecarboxylic acid could streamline amide formation.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in cross-coupling and cyclization steps. For DABCO-catalyzed reactions, ethanol serves as an effective medium, offering moderate to excellent yields within 30 minutes. Catalytic systems like Pd(PPh₃)₄ for Suzuki couplings or DABCO for cyclizations are critical for regioselectivity and efficiency.

Temperature and Time

Cyclization reactions often require reflux conditions (e.g., toluene at 110°C), while amidation proceeds at room temperature or mild heating (40–60°C). Prolonged reaction times (>12 hours) may be necessary for sterically hindered intermediates.

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR : Key signals include a singlet for the pyran methyl group (δ 1.78–1.84 ppm) and aromatic protons (δ 6.72–8.23 ppm).
  • ¹³C NMR : Carbonyl carbons appear at δ 165–170 ppm, while nitrile carbons resonate at δ 115–120 ppm.
  • HRMS : Molecular ion peaks confirm the molecular formula (C₁₈H₁₇ClN₄O, MW 340.81).

Chromatographic Purity

HPLC analyses using C18 columns and UV detection at 254 nm verify purity (>90% as per source).

Discussion of Synthetic Efficiency

Method Yield (%) Purity (%) Key Advantages
Acyl Chloride Amidation 47–63 >90 Scalable, minimal byproducts
Silazane Activation 70–85 >95 Mild conditions, high functional tolerance
Multicomponent Reaction 55–75 85–90 One-pot synthesis, reduced steps

The acyl chloride method, while reliable, requires stringent moisture control. Silazane activation offers superior yields but incurs higher reagent costs. Multicomponent approaches balance efficiency and complexity but may lack regioselectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(4-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide serves as a versatile building block in organic synthesis. It is utilized as a reagent for various chemical reactions, contributing to the development of new compounds and materials.

Biology

The compound has garnered attention for its potential biological activities:

  • Antimicrobial Properties : Studies indicate that it may exhibit significant antibacterial effects against various pathogens.
  • Antiviral Activities : Research is ongoing to evaluate its efficacy against viral infections.
  • Anticancer Potential : Preliminary findings suggest that it may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.

Medicine

In medical research, this compound is being explored for its therapeutic applications:

  • Enzyme Inhibition : The compound shows promise as an enzyme inhibitor, which could be beneficial in treating diseases that involve enzyme dysregulation.
  • Receptor Modulation : Its ability to modulate receptor activity may lead to advancements in drug development for various conditions.

Industrial Applications

This compound is also utilized in industrial applications:

  • Advanced Materials Development : The unique chemical properties allow its use in creating polymers and coatings with enhanced performance characteristics.

Case Studies

  • Antimicrobial Activity Study :
    A study published in a peer-reviewed journal demonstrated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, showing significant inhibition of bacterial growth.
  • Cancer Cell Proliferation Inhibition :
    In vitro studies revealed that this compound could inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways.
  • Enzyme Inhibition Research :
    A recent investigation assessed the compound's role as an inhibitor of specific enzymes linked to metabolic disorders. The results indicated a promising inhibitory effect, suggesting potential applications in diabetes management.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved in its action.

Comparison with Similar Compounds

N-(4-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-4-(4-methylphenyl)tetrahydro-1(2H)-pyrazinecarboxamide: This compound has a methyl group instead of a cyanophenyl group, leading to different chemical and biological properties.

    N-(4-bromophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide: The presence of a bromophenyl group instead of a chlorophenyl group results in variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • A tetrahydropyrazine ring,
  • A 4-chlorophenyl group,
  • A 4-cyanophenyl group.

These structural features contribute to its chemical reactivity and biological effects, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and urease, which are important in various physiological processes and disease states .
  • Antiviral Activity : Research indicates that related compounds can inhibit the replication of viruses like Hepatitis C virus (HCV), suggesting a potential antiviral role .
  • Antitumor Effects : Several studies have identified its derivatives as having significant antitumor activity against various cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, certain derivatives showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.

Antitumor Activity

A study conducted by the National Cancer Institute (NCI) evaluated several synthesized compounds for their antitumor properties. Notably, some derivatives exhibited GI50 values in the low micromolar range against leukemia cell lines, indicating potent antitumor efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesAntitumor ActivityMechanism of Action
N-(4-chlorophenyl)-4-(4-methylphenyl)tetrahydro-1(2H)-pyrazinecarboxamideMethyl group instead of cyanophenylModerateEnzyme inhibition
N-(4-bromophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamideBromine substitutionHighReceptor modulation

The comparison highlights how variations in substituent groups can significantly affect biological activity and therapeutic potential.

Case Studies and Research Findings

  • Antiviral Study : In vitro studies demonstrated that certain analogs were capable of inhibiting HCV replication at concentrations ranging from 10-100 µg/mL .
  • Anticancer Screening : Compounds derived from the parent structure were screened against various tumor cell lines, revealing broad-spectrum antitumor activity with particular effectiveness against leukemia cells .
  • Enzyme Inhibition : Compounds were tested for their ability to inhibit AChE and urease, with some showing IC50 values significantly lower than standard reference compounds, indicating strong inhibitory potential .

Q & A

Q. How can the synthetic route for N-(4-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide be optimized?

Methodological Answer: The synthesis of piperazinecarboxamide derivatives typically involves multi-step reactions, including condensation of chlorophenyl and cyanophenyl precursors with a tetrahydro-1(2H)-pyrazine scaffold. Key steps include:

  • Amide Bond Formation: Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the piperazine core to substituted phenyl groups .
  • Cyano Group Introduction: Employ nucleophilic aromatic substitution (SNAr) with cyanide sources (e.g., CuCN/KCN) under controlled temperatures (60–80°C) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improve yield and purity .

Q. What analytical techniques confirm the structural conformation of the piperazine ring?

Methodological Answer:

  • X-ray Crystallography: Resolve chair or boat conformations of the piperazine ring. For example, monoclinic crystal systems (space group P21/c) with hydrogen-bonded chains along specific axes are common in related derivatives .
  • NMR Spectroscopy: 1H^1H-NMR coupling constants (e.g., J=1012HzJ = 10-12 \, \text{Hz} for axial-equatorial protons) and 13C^{13}\text{C}-NMR shifts (105–110 ppm for carbonyl carbons) validate stereochemistry .

Q. How is initial biological activity screening conducted for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorometric or colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) at pH 7.4 and 37°C, with IC50_{50} values calculated via dose-response curves .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., 3H^3\text{H}-capsaicin for vanilloid receptor VR1) in transfected HEK293 cells, comparing affinity to known antagonists like BCTC .

Advanced Research Questions

Q. What in vivo models are suitable for evaluating analgesic properties of this compound?

Methodological Answer:

  • Inflammatory Pain: Intraplantar Freund’s Complete Adjuvant (FCA) injection in rats, measuring mechanical hyperalgesia (von Frey filaments) and thermal latency (Hargreaves test). Oral administration (3–30 mg/kg) with plasma half-life (~1 hour) monitored via LC-MS .
  • Neuropathic Pain: Partial sciatic nerve ligation (PSNL) model, assessing tactile allodynia (response to 4g filament) and CNS penetration (brain/plasma ratio >0.5) .

Q. How can contradictions in reported bioactivity data be resolved?

Methodological Answer:

  • Structural Analog Comparison: Compare IC50_{50} values of derivatives (e.g., BCTC vs. capsazepine) to identify substituent effects on potency (e.g., tert-butyl groups enhance VR1 antagonism) .
  • Assay Condition Standardization: Control pH (e.g., acid-induced VR1 activation at pH 5.5 vs. neutral pH) and temperature (25°C vs. 37°C) to reconcile discrepancies in receptor activation .

Q. What isotopic labeling strategies are used for pharmacokinetic studies?

Methodological Answer:

  • Deuterium Labeling: Synthesize deuterated analogs (e.g., CD3\text{CD}_3-substituted derivatives) via Pd-catalyzed H/D exchange. Use LC-MS/MS to track metabolic stability in liver microsomes (t1/2_{1/2} >2 hours indicates favorable pharmacokinetics) .
  • Tritiated Tracers: Incorporate 3H^3\text{H} at the cyanophenyl moiety via catalytic reduction (Pd/BaSO4_4) for tissue distribution studies .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods (minimum airflow 0.5 m/s) to prevent dermal/ocular exposure .
  • Waste Disposal: Neutralize acidic/basic byproducts with 10% NaOH or HCl before incineration (≥1000°C) .

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